molecular formula C8H9NO B1589133 2,3-Dihydrobenzofuran-4-amine CAS No. 61090-37-7

2,3-Dihydrobenzofuran-4-amine

Cat. No. B1589133
CAS RN: 61090-37-7
M. Wt: 135.16 g/mol
InChI Key: RWPLKRGISDOAAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydrobenzofuran-4-amine is a chemical compound . It’s a derivative of 2,3-Dihydrobenzofurans (DHB), which have been proposed as advantageous structures and used as chemical entresol to design small compound libraries .


Synthesis Analysis

The synthesis of 2,3-Dihydrobenzofuran derivatives has been achieved through various methods. One such method involves a [4+1] annulation between in situ generated ammonium ylides and o-quinone methides . Another approach uses the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates .


Molecular Structure Analysis

The molecular structure of 2,3-Dihydrobenzofuran-4-amine is complex and can be analyzed using various techniques . The compound has been studied using molecular docking and molecular dynamics .


Chemical Reactions Analysis

The chemical reactions involving 2,3-Dihydrobenzofuran-4-amine are complex and varied. For instance, it has been used in [4+1] annulation reactions with in situ generated carbonyl-stabilised sulfur ylides .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dihydrobenzofuran-4-amine can be analyzed using various techniques. For instance, thermogravimetry analyses (TG/DTG) were performed on a Shimadzu instrument, model DTG – 60H .

Scientific Research Applications

Synthesis Protocols and Libraries

Diversity-Oriented Synthesis : Benzofuran and 2,3-dihydrobenzofuran scaffolds, including 2,3-Dihydrobenzofuran-4-amine, are integral to numerous biologically active compounds. Efficient synthetic protocols have been developed for libraries based on these scaffolds, using salicylaldehydes, aryl boronic acids or halides, and primary or secondary amines. These lead to compounds with varied physicochemical properties (Qin et al., 2017).

Enantioselective Synthesis

Brønsted Base/Thiourea Bifunctional Catalyst : The enantioselective synthesis of 2,3-disubstituted trans-2,3-dihydrobenzofuran derivatives is achieved using a bifunctional tertiary amine-thiourea catalyst. This methodology extends to non-activated ketone pro-nucleophiles, synthesizing various derivatives (Antúnez et al., 2016).

Primary Amine-Thiourea Organocatalysis : An approach for synthesizing trans-dihydrobenzofurans via primary amine-thiourea organocatalysis has been developed, providing high yields and enantioselectivities (Lu et al., 2012).

Microwave-Assisted Synthesis

Flavonoid Derivatives from Chalcones : A microwave-assisted synthesis route for 3-amino-2,3-dihydrobenzofurans from chalcones has been developed. This process facilitates rapid generation of diverse analogues, with a focus on stereochemistry and structure (Helgren et al., 2018).

Biocatalytic Strategy

Synthesis of Tricyclic Scaffolds : A biocatalytic strategy enables diastereo- and enantioselective construction of 2,3-dihydrobenzofurans. This approach utilizes engineered myoglobins for benzofuran cyclopropanation, offering insights into metalloprotein catalysts for asymmetric C-C bond transformations (Vargas et al., 2019).

Electrochemical Synthesis

Oxidative Amination of Benzoxazoles : Electrochemically initiated coupling of benzoxazoles and amines, leading to the formation of 2-aminobenzoxazoles, demonstrates a novel application. This process avoids the use of excess chemical oxidant and simplifies the workup, reducing waste (Gao et al., 2014).

Novel Antitumor Agents

Amino Acid Prodrugs : Novel 2-(4-aminophenyl)benzothiazoles, structurally related to 2,3-Dihydrobenzofuran-4-amine, have been explored as antitumor agents. These prodrugs show potential for clinical evaluation due to their selective and potent antitumor properties (Bradshaw et al., 2002).

Chemical Analysis and Identification

Identification of Derivatives : The analytical properties of various substituted phenethylamine derivatives, including those related to 2,3-dihydrobenzofuran, have been studied. This research contributes to the understanding of these compounds in forensic and clinical contexts (Liu et al., 2017).

Dearomatizing Fluoroaroylation

Bifunctional Reagents : The use of aroyl fluorides as bifunctional reagents in dearomatizing 2,3-fluoroaroylation of benzofurans has been studied. This process, involving cooperative NHC/photoredox catalysis, leads to 3-aroyl-2-fluoro-2,3-dihydrobenzofurans (Yu et al., 2022).

Mannich Reaction in Synthesis

Regioselective Mannich Reaction : A regioselective aminomethylation of 2,4-dihydroxybenzoyl compounds, similar to 2,3-Dihydrobenzofuran-4-amine, is achieved through a Mannich reaction. This is applied to synthesize new chitosan derivatives (Omura et al., 2001).

Sequential C-H Functionalization

Enantioselective Synthesis : Sequential C-H functionalization reactions enable the synthesis of highly functionalized 2,3-dihydrobenzofurans. This process involves rhodium-catalyzed enantioselective intermolecular C-H insertion followed by palladium-catalyzed C-H activation/C-O cyclization (Wang et al., 2013).

Visible-Light Induced Cross-Dehydrogenative Coupling

Tertiary Amines and Diazo Compounds : A visible-light induced cross-dehydrogenative coupling between tertiary amines and diazo compounds has been described. This reaction enables the synthesis of N-aryl-2,3-dihydrobenzo[d]azepines with high regioselectivity (Xiao et al., 2014).

Electrocatalysis for Amine Dehydrogenation

Virtual Hydrogen Storage : 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) serves as an electrocatalyst for secondary amine dehydrogenation, which is a model for virtual hydrogen storage by removing a hydrogen equivalent from an amine (Luca et al., 2011).

Anti-Selective [3+2] Heteroannulation

Synthesis of Core Structures : A method for direct access to core structures such as 2,3-dihydrobenzofurans from non-conjugated alkenyl amides and ortho-iodoanilines/phenols has been developed. This anti-selective heteroannulation process tolerates various functional groups (Ni et al., 2020).

H(3) Antagonists

2-Aminoethylbenzofurans : 2-Aminoethylbenzofurans are investigated as a new class of H(3) antagonists, offering high potency and efficient CNS penetration. This research contributes to understanding the pharmacology of these compounds (Cowart et al., 2004).

Synthetic Approaches to Natural Products

Total Syntheses Review : Natural products containing the 2,3-dihydrobenzofuran skeleton, akin to 2,3-Dihydrobenzofuran-4-amine, have been a major focus of synthetic studies. This review covers the synthesis of various natural products, emphasizing synthetic strategies employed (Chen et al., 2019).

Formal [4+1]-Cycloannulation

Phosphorus(III)-Mediated Synthesis : Phosphorus(III)-mediated formal [4+1]-cycloaddition of 1,2-dicarbonyls and o-quinone methides provides 2,3-dihydrobenzofurans. This process highlights the carbene-like nature of dioxyphospholenes, resulting in dihydrobenzofurans with high diastereoselectivity (Rodriguez et al., 2016).

Recent Advances in Synthetic Strategies

Overview of Developments : Recent advancements in methods for constructing 2,3-dihydrobenzofuran core compounds are discussed. The review divides methods into intermolecular and intramolecular approaches, emphasizing approaches useful for natural product synthesis (Lupattelli et al., 2020).

Safety And Hazards

While specific safety and hazard information for 2,3-Dihydrobenzofuran-4-amine was not found, general precautions include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Future Directions

The future directions for 2,3-Dihydrobenzofuran-4-amine research could involve further exploration of its potential as a drug in any biological system . Researchers are recommended to synthesize these DHBs for evaluation of its biological activity .

properties

IUPAC Name

2,3-dihydro-1-benzofuran-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPLKRGISDOAAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC(=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470783
Record name 2,3-dihydrobenzofuran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydrobenzofuran-4-amine

CAS RN

61090-37-7
Record name 2,3-dihydrobenzofuran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1-benzofuran-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-(2′-Hydroxyethyl)-3-methoxy-N-tert-butoxycarbonyl-aniline (158 g, 0.59 mol) was added portionwise to a stirred solution of hydrogen bromide in acetic acid (30%, 1.7 L) at room temperature. The reaction was then heated to reflux for 4 h. The reaction mixture was cooled to room temperature, basified to pH 14 with aqueous sodium hydroxide solution (6 N) and extracted with dichloromethane (3×2 L). The organic extracts were combined, dried (magnesium sulphate) and evaporated to give the title compound as an orange oil (78 g, 92%); NMR (400 MHz, CDCl3) δH 2.99 (2H, t, J 8.5 Hz), 3.55 (2H, br s), 4.57 (2H, t, J 8.5 Hz), 6.19 (1H, d, J 7.5 Hz), 6.25 (2H, d, J 7.5 Hz), 6.92 (1H, t, J 8.0 Hz); IR νmax (Nujol)/cm−1 2853, 2610, 1544, 1462, 1262, 1234, 986 and 761.
Quantity
158 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.7 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
92%

Synthesis routes and methods II

Procedure details

A mixture of 3.0 g. of 4-nitrobenzofuran, 0.5 g of 5% Rhodium on carbon and 25 ml. of ethanol is hydrogenated in a Parr apparatus at a hydrogen pressure of 50 p.s.i. and temperature of 35°C. until the uptake of hydrogen ceases. The catalyst is removed by filtration and the filtrate evaporated in vacuo to obtain an oil of 2,3-dihydro-4-benzofuranamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
50
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.5 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydrobenzofuran-4-amine
Reactant of Route 2
2,3-Dihydrobenzofuran-4-amine
Reactant of Route 3
2,3-Dihydrobenzofuran-4-amine
Reactant of Route 4
2,3-Dihydrobenzofuran-4-amine
Reactant of Route 5
2,3-Dihydrobenzofuran-4-amine
Reactant of Route 6
Reactant of Route 6
2,3-Dihydrobenzofuran-4-amine

Citations

For This Compound
3
Citations
S Gao, G Qian, H Tang, Z Yang, Q Zhou - ChemCatChem, 2019 - Wiley Online Library
Ramelteon is the first medicine in human history that treat insomnia as a melatonin receptor agonist. Herein, we report an efficient three‐step synthetic route to access it from …
BS Mahamuni, A Jajula, A Awasthi, PD Kalariya… - … of pharmaceutical and …, 2016 - Elsevier
The present study reports the degradation behaviour of a new prokinetic agent, Prucalopride succinate, under various stress conditions as per International Conference on …
Number of citations: 17 www.sciencedirect.com
HG Cheng, S Jia, Q Zhou - Accounts of Chemical Research, 2023 - ACS Publications
Conspectus Benzo-fused skeletons are ubiquitous in agrochemicals, medicines, natural products, catalysts, and other organic function materials. The assembly of these skeletons in an …
Number of citations: 11 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.